Methyl 3-acetyl-5-(aminomethyl)benzoate
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Overview
Description
Methyl 3-acetyl-5-(aminomethyl)benzoate is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid and features an acetyl group and an aminomethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-5-(aminomethyl)benzoate typically involves the esterification of 3-acetyl-5-(aminomethyl)benzoic acid with methanol. One common method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides a convenient and efficient route to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-5-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Formation of 3-acetyl-5-(carboxymethyl)benzoic acid.
Reduction: Formation of 3-(hydroxymethyl)-5-(aminomethyl)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetyl-5-(aminomethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-5-(aminomethyl)benzoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The acetyl group may undergo metabolic transformations, affecting the compound’s activity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminomethylbenzoate: Similar structure but lacks the acetyl group.
Methyl 3-acetylbenzoate: Similar structure but lacks the aminomethyl group.
Methyl 3-(bromomethyl)benzoate: Similar structure but contains a bromomethyl group instead of an aminomethyl group.
Uniqueness
Methyl 3-acetyl-5-(aminomethyl)benzoate is unique due to the presence of both the acetyl and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-acetyl-5-(aminomethyl)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-3-8(6-12)4-10(5-9)11(14)15-2/h3-5H,6,12H2,1-2H3 |
InChI Key |
LZGLYOMIIBLUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CN)C(=O)OC |
Origin of Product |
United States |
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